Cas no 15128-08-2 (2-Nitro-3-hydroxypyridine)

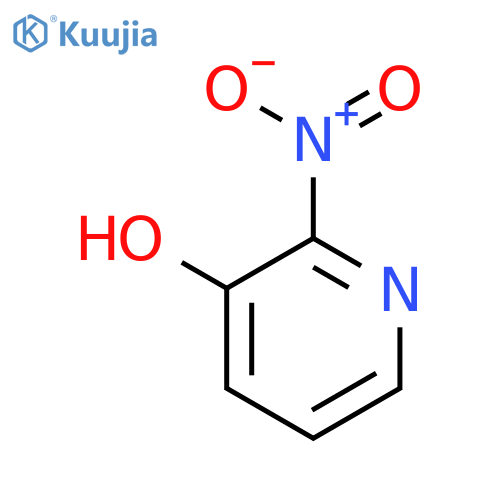

2-Nitro-3-hydroxypyridine structure

商品名:2-Nitro-3-hydroxypyridine

2-Nitro-3-hydroxypyridine 化学的及び物理的性質

名前と識別子

-

- 2-Nitro-3-hydroxypyridine

- 15128-08-2

- FT-0615808

- 2-Nitro-3-pyridinol

- F0001-0541

- FT-0776020

- BRN 0124473

- DTXSID6022264

- AM20061674

- 3-Hydroxy-2-nitropyridine

- CS-W008612

- SCHEMBL245234

- 3-HYDROXY-2-NITRO PYRIDINE

- AKOS000120717

- InChI=1/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8

- Q27291274

- J-200148

- NSC-97501

- MFCD00006258

- 3-PYRIDINOL, 2-NITRO-

- 2-nitro-3-hydroxy pyridine

- EINECS 239-191-2

- NSC97501

- SY002996

- 2-Nitro-3-pyridol

- 3-hydroxy-nitropyridine

- 3-hydroxy-2-nitro-pyridine

- 2-Nitropyridin-3-ol

- AC-2811

- A809152

- H0764

- W-108063

- BP-11548

- 2-Chloro-6-pentafluoroethyl-pyrimidine-5-carboxylicacid

- 15128-82-2

- NS00051394

- 3-Hydroxynitropyridine

- UNII-UU357X85YB

- 2-Nitro3-hydroxy-pyridine

- NSC 97501

- 2-Nitro-pyridin-3-ol

- 3-Hydroxy-2-nitropyridine, 97%

- AB00667

- UU357X85YB

- W-205719

- PS-5447

- SCHEMBL19440715

- Z56921159

- EN300-17321

- F10654

- 2-Nitro-3-hydroxypyridine; 3-Hydroxy-2-nitropyridine; NSC 97501

- DB-016010

-

- インチ: 1S/C5H4N2O3/c8-4-2-1-3-6-5(4)7(9)10/h1-3,8H

- InChIKey: QBPDSKPWYWIHGA-UHFFFAOYSA-N

- ほほえんだ: [N+](C1C(O)=CC=CN=1)([O-])=O

計算された属性

- せいみつぶんしりょう: 140.022

- どういたいしつりょう: 140.022

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 133

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 78.9A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 383.2±22.0 °C at 760 mmHg

- フラッシュポイント: 185.6±22.3 °C

- 屈折率: 1.623

- PSA: 78.94000

- LogP: 1.21860

- じょうきあつ: No data available

2-Nitro-3-hydroxypyridine セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315 (100%) H319 (100%) H335 (98.18%)

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H315 (100%) H319 (100%) H335 (98.18%)

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

2-Nitro-3-hydroxypyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N857688-5g |

2-Nitro-3-hydroxypyridine |

15128-08-2 | ≥98% | 5g |

¥189.90 | 2022-06-14 | |

| A2B Chem LLC | AE82320-2mg |

2-Nitro-3-hydroxypyridine |

15128-08-2 | 2mg |

$86.00 | 2024-04-20 | ||

| Aaron | AR00AD0C-5g |

2-Nitro-3-hydroxypyridine |

15128-08-2 | 98% | 5g |

$24.00 | 2025-01-23 | |

| Aaron | AR00AD0C-25g |

2-Nitro-3-hydroxypyridine |

15128-08-2 | 98% | 25g |

$69.00 | 2025-01-23 | |

| Chemenu | CM329334-1000g |

2-nitropyridin-3-ol |

15128-08-2 | 95%+ | 1000g |

$920 | 2021-08-18 | |

| A2B Chem LLC | AE82320-5mg |

2-Nitro-3-hydroxypyridine |

15128-08-2 | 5mg |

$118.00 | 2024-04-20 | ||

| A2B Chem LLC | AE82320-1mg |

2-Nitro-3-hydroxypyridine |

15128-08-2 | 1mg |

$73.00 | 2024-04-20 | ||

| A2B Chem LLC | AE82320-10mg |

2-Nitro-3-hydroxypyridine |

15128-08-2 | 10mg |

$135.00 | 2024-04-20 | ||

| Aaron | AR00AD0C-100g |

2-Nitro-3-hydroxypyridine |

15128-08-2 | 98% | 100g |

$220.00 | 2025-01-23 | |

| Chemenu | CM329334-1000g |

2-nitropyridin-3-ol |

15128-08-2 | 95%+ | 1000g |

$920 | 2022-06-12 |

2-Nitro-3-hydroxypyridine 関連文献

-

Kenneth J. Broadley,Erica Burnell,Robin H. Davies,Alan T. L. Lee,Stephen Snee,Eric J. Thomas Org. Biomol. Chem. 2016 14 3765

-

Karel De Winter,Kristien Verlinden,Vladimír K?en,Lenka Weignerová,Wim Soetaert,Tom Desmet Green Chem. 2013 15 1949

-

Ramdas Nishanth Rao,Kaushik Chanda Chem. Commun. 2022 58 343

-

Nemai C. Ganguly,Pallab Mondal,Sushmita Roy,Partha Mitra RSC Adv. 2014 4 55640

-

Yang Geng,Mingxiang Zhu,Apeng Liang,Chengshan Niu,Jingya Li,Dapeng Zou,Yusheng Wu,Yangjie Wu Org. Biomol. Chem. 2018 16 1807

15128-08-2 (2-Nitro-3-hydroxypyridine) 関連製品

- 15206-26-5(5-Hydroxy-2-nitropyridine)

- 15128-82-2(2-nitropyridin-3-ol)

- 20265-37-6(3-Methoxy-2-nitropyridine)

- 68551-17-7(Isoalkanes, C10-13)

- 2229607-52-5(4-(3-bromoprop-1-en-2-yl)-2-methyl-1-nitrobenzene)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 1805936-47-3(Ethyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-carboxylate)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:15128-08-2)2-Nitro-3-hydroxypyridine

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ